BDP 558/568 azide
Description
Contextualizing Boron-Dipyrromethene (BODIPY) Fluorophores in Advanced Research
Boron-dipyrromethene (BODIPY) dyes are a class of organic fluorophores characterized by their unique chemical and photophysical properties, making them highly attractive for a wide range of advanced research applications nih.govmdpi.com. Since the first synthesis of a BODIPY in 1968, these dyes have gained prominence as versatile fluorescent probes nih.govmdpi.com. Key properties include strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, high fluorescence quantum yields, and remarkable photostability nih.govmdpi.comresearchgate.net. The absorption maximum of BODIPY dyes typically falls between 400 and 600 nm, with emission maxima often redshifted, usually between 500 and 700 nm nih.gov. This spectral separation helps minimize self-absorption and allows for efficient detection of emitted fluorescence nih.gov.
The structure of the BODIPY core, a deprotonated dipyrromethene ligand coordinated with a disubstituted boron atom, is readily amenable to chemical modifications colab.ws. Varying the substituents around the BODIPY core allows for fine-tuning of the absorption and emission wavelengths, as well as other photophysical characteristics nih.govnih.gov. This tunability enables researchers to design BODIPY derivatives with tailored properties for specific imaging and sensing applications nih.gov. Beyond imaging, BODIPY dyes have also found applications in areas such as photodynamic therapy and as components in functional materials nih.govmdpi.comcolab.ws.
The Significance of Azide (B81097) Functionalization in Research Probe Design
The introduction of azide functional groups into research probes is a powerful strategy that has revolutionized bioconjugation chemistry, largely due to the advent of "click chemistry" nih.govnih.govsigmaaldrich.com. The azide group (-N₃) is small, stable, and relatively inert to many biological conditions, making it an excellent handle for selective reactions with complementary functional groups nih.govnih.gov.
The most widely applied "click chemistry" reaction involving azides is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govnih.gov. This reaction facilitates the efficient coupling of azide-functionalized molecules with terminal alkynes under mild conditions, typically in aqueous buffers at physiological pH, resulting in the formation of a stable triazole ring nih.govnih.govcsic.es. The high efficiency, selectivity, and bioorthogonality (minimal interference with biological processes) of the CuAAC reaction have made it indispensable for conjugating small molecules like fluorophores, toxins, or therapeutics to biomolecules such as peptides, proteins, nucleic acids, and carbohydrates nih.govnih.govsigmaaldrich.com.
In addition to CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, utilizing strained cyclooctynes that can react with azides without the need for a metal catalyst nih.govmedchemexpress.commedchemexpress.comlumiprobe.com. This is particularly advantageous for applications where copper ions might be detrimental to the biological system nih.gov. The ability to introduce azide or alkyne functionalities into biomolecules, often through reactions targeting primary amines or thiols, further expands the scope of click chemistry in creating diverse bioconjugates nih.gov. The strategic placement of azide groups allows for precise labeling and modification of biomolecules, enabling the creation of complex structures for various research purposes acs.org.
Overview of BDP 558/568 Azide as a Core Research Tool for Bioconjugation
This compound is a specific BODIPY dye derivative that incorporates an azide functional group, specifically designed for use in click chemistry reactions medchemexpress.commedchemexpress.comantibodies.com. This compound combines the advantageous photophysical properties of the BODIPY core with the versatile reactivity of the azide moiety, making it a valuable tool for bioconjugation antibodies.comlabscoop.com.
Spectrally, this compound exhibits absorption and emission characteristics similar to those of Cyanine (B1664457) 3 (Cy3), with an absorption maximum at 561 nm and an emission maximum at 569 nm antibodies.comlabscoop.comlunanano.calumiprobe.com. It possesses a high extinction coefficient of 84400 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.68 antibodies.comlunanano.calumiprobe.com. These properties contribute to its brightness and make it suitable for fluorescence-based detection and imaging applications mdpi.comantibodies.com.
The presence of the azide functional group allows this compound to participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules and strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing cyclooctyne (B158145) groups like DBCO or BCN medchemexpress.commedchemexpress.com. This reactivity enables researchers to covalently link the fluorescent BDP 558/568 tag to a wide variety of biomolecules and other materials of interest antibodies.comlabscoop.com.
This compound has been utilized in research for applications such as lipid tracking when incorporated into specific lipid structures (e.g., BDP 558/568 C₁₂) antibodies.comlabscoop.com. Its azide functionality, however, allows for broader applications through conjugation to diverse molecules antibodies.comlabscoop.com. This makes this compound a versatile building block for creating fluorescently labeled probes for various biological investigations, including microscopy and flow cytometry for detecting azide-containing target molecules, proteins, or nucleic acids lumiprobe.comruixibiotech.com.
| Property | Value | Source |
| Absorption Maximum (λabs) | 561 nm | antibodies.comlabscoop.comlunanano.calumiprobe.com |
| Emission Maximum (λem) | 569 nm | antibodies.comlabscoop.comlunanano.calumiprobe.com |
| Extinction Coefficient (ε) | 84400 M⁻¹cm⁻¹ | antibodies.comlabscoop.comlunanano.calumiprobe.com |
| Fluorescence Quantum Yield | 0.68 | lunanano.calumiprobe.com |
| Molecular Formula | C₁₉H₁₉N₆BF₂OS | antibodies.comlabscoop.comlunanano.calumiprobe.combldpharm.com |
| Molecular Weight | 428.27 kDa | antibodies.comlabscoop.comlunanano.calumiprobe.combldpharm.comaxispharm.com |
| Purity (by ¹H NMR, HPLC-MS) | ≥95% | antibodies.comlabscoop.comlunanano.caaxispharm.com |
| Solubility | Soluble in many organic solvents (DCM, acetone, alcohols, DMF, DMSO); Low solubility in water | antibodies.comlabscoop.comlunanano.calumiprobe.com |
Properties
Molecular Formula |
C19H19BF2N6OS |
|---|---|
Molecular Weight |
428.2688 |
IUPAC Name |
N-(3-azidopropyl)-3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide |
InChI |
InChI=1S/C19H19BF2N6OS/c21-20(22)27-14(7-9-19(29)24-10-2-11-25-26-23)4-5-15(27)13-16-6-8-17(28(16)20)18-3-1-12-30-18/h1,3-6,8,12-13H,2,7,9-11H2,(H,24,29) |
InChI Key |
ZPOKKCUBLPETSH-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+]2=C(C3=CC=CS3)C=CC2=CC4=CC=C(CCC(NCCCN=[N+]=[N-])=O)N14 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bodipy 558/568 azide |
Origin of Product |
United States |
Fundamental Principles Governing Bdp 558/568 Azide S Research Utility
Spectroscopic Foundations for Research Applications
The effectiveness of BDP 558/568 azide (B81097) as a fluorescent label is dictated by its inherent spectroscopic characteristics, which are a direct result of the core structure of BODIPY dyes. These properties determine the optimal experimental setup for its use and its performance in imaging studies.
Principles of Fluorophore Design and Spectral Characteristics in Research Probes
BDP 558/568 azide belongs to the BODIPY family of fluorophores, which are known for their unique and advantageous photophysical properties. wikipedia.orgnih.gov These dyes are characterized by a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure. thermofisher.com The design of BODIPY dyes allows for fine-tuning of their spectral characteristics by modifying the substituents on the dipyrromethene core. researchgate.net This modularity enables the development of a wide range of probes with tailored absorption and emission profiles. researchgate.net
BODIPY dyes, including this compound, typically exhibit high molar extinction coefficients, high fluorescence quantum yields, and narrow, well-defined absorption and emission spectra. thermofisher.comnih.govresearchgate.net Their fluorescence is also notably insensitive to the polarity and pH of their environment, which is a significant advantage for experiments in complex biological milieu. wikipedia.org
The specific spectral properties of this compound make it a suitable choice for the Cy3 channel in fluorescence microscopy. lumiprobe.comlunanano.camedkoo.com Its absorption and emission maxima are located in the yellow-orange region of the visible spectrum. lumiprobe.com
Table 1: Spectroscopic Properties of this compound
| Property | Value |
|---|---|
| Excitation Maximum (λex) | 561 nm lumiprobe.comlunanano.cabroadpharm.com |
| Emission Maximum (λem) | 569 nm lumiprobe.comlunanano.cabroadpharm.com |
| Molar Extinction Coefficient (ε) | 84,400 L·mol⁻¹·cm⁻¹ lumiprobe.comlunanano.cabroadpharm.com |
Photostability Considerations in Sustained Research Experiments
A critical characteristic for any fluorophore used in sustained research experiments, such as time-lapse imaging or single-molecule tracking, is its photostability. nih.gov BODIPY dyes are generally recognized for their superior photostability compared to other classes of fluorescent dyes like fluorescein. researchgate.netnih.gov This resistance to photobleaching ensures that the fluorescent signal remains stable over extended periods of illumination, allowing for longer observation times and more reliable quantification of fluorescent signals. dzinsights.com The robust nature of the BODIPY core contributes to this high level of photostability, making this compound a reliable tool for long-term imaging applications. lumiprobe.comdzinsights.comsapphirebioscience.comruixibiotech.comalabiolab.ro
Mechanistic Underpinnings of Bioorthogonal Reactivity
The research utility of this compound is greatly enhanced by its azide functional group, which allows it to participate in bioorthogonal "click chemistry" reactions. These reactions are highly specific and efficient, and they can be performed in complex biological environments without interfering with native biochemical processes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation Strategies
This compound is designed for facile conjugation to alkyne-containing molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. medchemexpress.comlumiprobe.com This reaction, a cornerstone of click chemistry, forms a stable triazole linkage between the azide on the dye and a terminal alkyne on a target molecule. nih.govplos.org The reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which makes it suitable for labeling a wide range of biomolecules, including proteins and nucleic acids. lumiprobe.comnih.govplos.org The use of a copper(I) catalyst is essential for the reaction to proceed at a practical rate. nih.govplos.org To mitigate potential toxicity from the copper catalyst in biological systems, water-soluble ligands like THPTA can be employed to stabilize the Cu(I) ion and improve reaction efficiency. lumiprobe.complos.org
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Live System Research
For applications in living cells or organisms where the toxicity of copper is a concern, this compound can be conjugated using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.combiochempeg.com This reaction does not require a copper catalyst. lumiprobe.comaxispharm.comlumiprobe.com Instead, it utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), that has a high internal ring strain. broadpharm.commedchemexpress.comaxispharm.comlumiprobe.com This strain is released upon cycloaddition with the azide, providing the driving force for the reaction. lumiprobe.com The reaction is highly bioorthogonal and proceeds rapidly at physiological temperatures, making it an ideal method for labeling biomolecules in their native environment without introducing cytotoxicity. lumiprobe.comaxispharm.comlumiprobe.comnih.govlumiprobe.com this compound can react with molecules containing DBCO or BCN groups for copper-free labeling. broadpharm.commedchemexpress.com
Reaction Kinetics and Efficiency in Research Bioconjugations
The choice between CuAAC and SPAAC often depends on the specific experimental context, with reaction kinetics and efficiency being key considerations. CuAAC reactions are generally very fast and high-yielding, making them a robust choice for in vitro conjugations. plos.org The development of ligands that stabilize the copper(I) catalyst has further improved the kinetics and reliability of this reaction in aqueous buffers. plos.org
Advanced Synthetic Strategies and Structural Modifications for Research Enhancement
Design and Synthesis of BDP 558/568 Azide (B81097) Derivatives for Specific Research Objectives
The true power of BDP 558/568 azide lies in its ability to be readily transformed into a variety of functional probes. The azide group is a key reactant in "click chemistry," a set of bioorthogonal reactions known for their high yield, specificity, and compatibility with biological systems. broadpharm.commedchemexpress.comalfa-chemistry.com This allows for the straightforward synthesis of derivatives tailored for specific targets and experimental conditions.
The azide group on BDP 558/568 serves as a versatile handle for creating conjugates through various reaction chemistries. These derivatives are designed to label specific functional groups on target molecules, thereby enabling fluorescent detection in a range of biological and materials science applications.
Alkyne Conjugates : The reaction between an azide and an alkyne is a cornerstone of click chemistry. This compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing a terminal alkyne group. medchemexpress.commedchemexpress.com This reaction forms a stable triazole linkage. broadpharm.com Conversely, an alkyne-modified version of the dye, BDP 558/568 alkyne, is also available for copper-catalyzed reactions with azide-tagged molecules. alabiolab.rolumiprobe.com
DBCO Conjugates : For applications within living cells where copper catalysts can be toxic, a copper-free alternative known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is employed. medchemexpress.comaxispharm.com In this approach, this compound reacts with molecules functionalized with a strained cyclooctyne (B158145), such as Dibenzocyclooctyne (DBCO). broadpharm.commedchemexpress.commedchemexpress.com This reaction proceeds rapidly without the need for a catalyst. axispharm.com A pre-functionalized BDP 558/568 DBCO derivative is also commercially available for direct labeling of azide-containing targets. lumiprobe.comsapphirebioscience.combroadpharm.com
Maleimide (B117702) Conjugates : To target molecules containing thiol or sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides, a maleimide derivative is used. axispharm.comlumiprobe.com BDP 558/568 maleimide reacts specifically with thiols to form a stable thioether bond, making it an effective tool for labeling proteins and antibodies. axispharm.comlumiprobe.com
Carboxylic Acid Conjugates : The carboxylic acid derivative of BDP 558/568 allows for conjugation to primary amine groups (-NH2), which are abundant in biomolecules like proteins (e.g., lysine (B10760008) residues) and specially synthesized oligonucleotides. lumiprobe.commedchemexpress.com The reaction requires the carboxylic acid to be activated, often using reagents like EDC or HATU, to form a stable amide bond with the amine. medchemexpress.com
The following table summarizes the key features and applications of these BDP 558/568 derivatives.
| Derivative Name | Reactive Group | Target Functional Group | Reaction Type | Key Application Areas |
| This compound | Azide (-N₃) | Alkyne, DBCO, BCN | Click Chemistry (CuAAC, SPAAC) | Labeling of alkyne- or cyclooctyne-modified biomolecules. broadpharm.commedchemexpress.com |
| BDP 558/568 Alkyne | Terminal Alkyne | Azide (-N₃) | Click Chemistry (CuAAC) | Labeling of azide-modified biomolecules. alabiolab.rolumiprobe.com |
| BDP 558/568 DBCO | Dibenzocyclooctyne | Azide (-N₃) | Copper-Free Click Chemistry (SPAAC) | Live-cell imaging and labeling of azide-tagged molecules. axispharm.comsapphirebioscience.com |
| BDP 558/568 Maleimide | Maleimide | Thiol / Sulfhydryl (-SH) | Michael Addition | Labeling of proteins, peptides, and antibodies at cysteine residues. axispharm.comlumiprobe.com |
| BDP 558/568 Carboxylic Acid | Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide Bond Formation | Labeling of proteins at lysine residues; peptide synthesis. lumiprobe.commedchemexpress.com |
The core BDP 558/568 fluorophore is characterized as being moderately hydrophobic. lumiprobe.com This property can be advantageous for applications involving membrane staining or lipid tracking, but it can also lead to aggregation and low solubility in aqueous biological buffers, limiting its use in the cytosol. axispharm.comresearchgate.net To overcome these limitations, several strategies have been developed to modify the dye's solubility.
A primary strategy involves the introduction of hydrophilic groups to the BODIPY core. chemrevlett.com While specific examples for this compound are part of broader BODIPY dye development, the principles are directly applicable. These modifications aim to increase water solubility without significantly compromising the dye's favorable photophysical properties.
Common hydrophilizing strategies include:
Sulfonation : The introduction of sulfonate groups (SO₃⁻) at the 2- and 6-positions of the BODIPY core is another effective method for creating water-soluble derivatives. researchgate.net This modification imparts a negative charge, which significantly improves solubility in aqueous media.
These modifications allow for more effective labeling of cytosolic biomolecules and reduce non-specific binding caused by hydrophobic interactions, leading to improved signal-to-noise ratios in imaging experiments. researchgate.net
Integration of this compound into Complex Molecular Architectures
The versatility of this compound and its derivatives makes it a powerful tool for integration into complex molecular structures for advanced research applications. alabiolab.ro The bioorthogonal nature of click chemistry allows the fluorophore to be precisely incorporated into biomolecules, supramolecular assemblies, and nanomaterials. researchgate.net
For instance, the azide-alkyne cycloaddition reaction is used to attach BDP 558/568 to specifically modified proteins, nucleic acids, or lipids. axispharm.comresearchgate.net This enables researchers to track the localization, trafficking, and dynamics of these molecules in living cells with high specificity. An example includes the use of BDP 558/568 C12, a lipid-conjugated version of the dye, to visualize lipid droplets and study fatty acid trafficking and lipolysis. lumiprobe.commedkoo.commdpi.com
In more complex systems, this compound can be integrated into biosensors. For example, researchers have conjugated azide-modified peptide toxins to alkyne-functionalized BODIPY dyes via click chemistry. researchgate.net These fluorescently labeled toxins can then be used as probes to study the structure and function of complex molecular machinery like ion channels within the cell membrane. researchgate.net The fluorophore's integration provides a readout for monitoring conformational changes or binding events. researchgate.net Beyond biology, the dye's stability and brightness are also valuable in materials science for creating fluorescently tagged polymers and supramolecular structures. alabiolab.ro
Methodological Applications and Research Paradigms Utilizing Bdp 558/568 Azide
Cellular and Subcellular Labeling in Biological Research
The ability to selectively tag and visualize biomolecules within their native cellular environment is paramount to understanding their function. BDP 558/568 azide (B81097), through its participation in "click chemistry" reactions, provides a robust platform for the fluorescent labeling of a wide array of cellular components. medchemexpress.com The azide group of BDP 558/568 can be covalently linked to alkyne-modified biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctyne-modified molecules via a strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reactivity allows for the specific attachment of the BDP fluorophore to target molecules in complex biological systems.
Visualization of Cellular Structures and Organelles
The hydrophobic nature of the BDP core structure lends itself to applications in staining lipid-rich structures and membranes. lumiprobe.com While specific studies detailing the use of BDP 558/568 azide for visualizing distinct organelles are an active area of research, the general class of BODIPY dyes is widely used for this purpose. These dyes can be chemically modified to target specific subcellular compartments such as mitochondria, lysosomes, and the endoplasmic reticulum. The conjugation of this compound to molecules with specific organelle-targeting moieties allows for the precise visualization of these structures within living cells, enabling the study of their morphology and dynamics.
Tracking of Proteins and Nucleic Acids in Dynamic Biological Systems
A significant application of this compound lies in the tracking of proteins and nucleic acids. lumiprobe.com By introducing alkyne-modified metabolic precursors for protein or DNA/RNA synthesis into cells, newly synthesized biomolecules can be tagged with an alkyne group. Subsequent reaction with this compound allows for the fluorescent labeling of these nascent proteins or nucleic acids. nih.gov This "tag-and-modify" strategy enables researchers to follow the localization, trafficking, and turnover of these crucial macromolecules in real-time, providing insights into dynamic cellular processes.
Lipid and Membrane Staining Methodologies
The lipophilic character of BDP 558/568 makes it inherently suitable for staining cellular membranes and lipids. lumiprobe.com This property is valuable for investigating membrane organization, dynamics, and the behavior of lipid rafts. By incorporating alkyne-modified lipid analogues into cellular membranes, researchers can then use this compound to specifically label and visualize these lipid species. This approach facilitates the study of lipid trafficking, metabolism, and the role of specific lipids in various cellular functions. The bright and photostable fluorescence of BDP 558/568 is particularly advantageous for long-term imaging of membrane dynamics. lumiprobe.com
Advanced Imaging Techniques in Chemical Biology
The exceptional photophysical characteristics of this compound make it an ideal candidate for a range of advanced fluorescence imaging techniques. Its high molar extinction coefficient and quantum yield contribute to bright signals, while its photostability permits extended imaging sessions with minimal signal degradation.
Fluorescence Microscopy and High-Resolution Imaging Approaches
This compound is extensively used in fluorescence microscopy for visualizing labeled biomolecules within cells. axispharm.com Its spectral properties, with excitation and emission maxima around 558 nm and 568 nm respectively, are well-suited for standard microscopy filter sets. medchemexpress.com Furthermore, the high photostability of the BDP core is a significant advantage in high-resolution imaging techniques that often require intense laser illumination. While specific applications in super-resolution microscopy modalities like STED or PALM/STORM are still emerging, the brightness and photostability of BDP dyes make them promising candidates for such advanced imaging applications, enabling the visualization of cellular structures with nanoscale resolution.
Flow Cytometry for Quantitative Biological Analysis
In addition to microscopy, this compound is a valuable reagent for flow cytometry. lumiprobe.com This technique allows for the high-throughput analysis of fluorescently labeled cells in a population. By labeling specific cellular components or populations with this compound, researchers can quantitatively assess various cellular parameters. For example, it can be used to measure the proliferation of cells by labeling newly synthesized DNA, or to quantify the expression of a specific protein. The bright fluorescence of BDP 558/568 ensures a high signal-to-noise ratio, which is crucial for the accurate detection and quantification of labeled cells in flow cytometry experiments.
In Vitro and In Vivo Imaging Considerations in Research
The utility of this compound in biological imaging stems from its inherent characteristics as a BODIPY dye. These dyes are known for their high brightness, sharp emission peaks, and good stability. axispharm.com Furthermore, the electrically neutral and hydrophobic nature of the BODIPY core minimizes perturbations to the functional properties of conjugated biomolecules and can enhance cell permeability, which is advantageous for live-cell imaging. thermofisher.com
In both in vitro (cell culture) and in vivo (whole organism) studies, this compound serves as a robust fluorescent reporter. Its primary application in imaging relies on its conjugation to a molecule of interest that has been modified to contain a reactive partner for the azide group, typically an alkyne. This bioorthogonal labeling strategy allows for the specific visualization of targeted biomolecules or processes within the complex environment of a cell or organism. lumiprobe.com For instance, the hydrophobic nature of the dye has been leveraged for lipid tracking and staining of membranes. lumiprobe.comthermofisher.com Researchers can introduce alkyne-modified lipids into cells and subsequently use this compound to visualize their localization and trafficking via click chemistry, providing insights into lipid metabolism and membrane dynamics. tennessee.edu
Bioconjugation in Functional Assay Development
Bioconjugation via the azide group is the cornerstone of this compound's role in developing functional assays. The azide allows for its attachment to various biomolecules—such as proteins, peptides, nucleic acids, and small molecules—that have been functionalized with an alkyne, BCN, or DBCO group. broadpharm.commedchemexpress.com This linkage is typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), the latter of which is copper-free and thus highly suitable for use in living systems. medchemexpress.com The resulting fluorescently labeled molecule can then be used to probe biological functions with high specificity.
A significant application of this compound is in metabolic labeling, where it is used to visualize the incorporation of metabolic precursors into newly synthesized biomolecules. In this paradigm, cells or organisms are supplied with a synthetic version of a metabolite (e.g., an amino acid, nucleotide, or lipid) that contains an alkyne group. This "tagged" metabolite is processed by the cell's natural metabolic pathways and incorporated into macromolecules. Following this metabolic labeling period, the cells are fixed and permeabilized, and this compound is introduced. It reacts specifically with the alkyne-tagged metabolites that have been integrated into larger structures, allowing for the fluorescent visualization of global metabolic activity. tennessee.edu
This technique has been employed to study a range of biological processes. For example, by using azide-tagged probes that mimic metabolic intermediates of glycerol, researchers can visualize the synthesis and distribution of a wide array of lipid products within cellular membranes. tennessee.edu This approach provides a powerful method for direct imaging and analysis of lipid metabolism, a process often dysregulated in disease. tennessee.edu
Proximity labeling (PL) is a powerful technique for identifying protein-protein interactions (PPIs) within their native cellular context. nih.gov Methods like BioID and APEX work by fusing an enzyme to a "bait" protein of interest. plos.org This enzyme then generates reactive species that covalently label nearby "prey" proteins, typically with a biotin (B1667282) tag for subsequent enrichment and identification by mass spectrometry. nih.govplos.org
While biotin is the most common tag for protein identification, fluorescent dyes like this compound can play a complementary role. In some advanced PL methodologies, such as photocatalytic-proximity labeling, BODIPY derivatives can act as photocatalysts to generate the labeling radicals. rsc.org More commonly, fluorescent probes can be used for orthogonal validation or visualization of the labeled proteins. After a PL experiment, the azide group of this compound can be used to "click" onto alkyne-tagged prey proteins, allowing for their visualization by fluorescence microscopy. This can confirm the subcellular localization of the interaction or provide a secondary readout in arrayed screens. While the core of many PL techniques is mass spectrometry, the use of fluorescent probes provides crucial spatial and qualitative data that complements the proteomic output. nih.govbiorxiv.org
While traditional ELISA methods rely on enzymatic reactions that produce a colorimetric or chemiluminescent signal, fluorescence-based immunoassays offer advantages in sensitivity and multiplexing capabilities. BODIPY dyes, including BDP 558/568, are well-suited for these applications due to their high quantum yields and photostability.
In the context of ELISA, this compound can be used to create fluorescently labeled detection antibodies. An antibody can be modified with an alkyne group and subsequently conjugated to this compound. This fluorescent antibody can then be used in a sandwich or competitive ELISA format. The amount of fluorescence detected on the microplate is directly proportional to the amount of analyte present in the sample. Furthermore, the narrow emission spectra of BODIPY dyes are advantageous for developing multiplexed assays, where multiple analytes can be detected simultaneously using different colored dyes with minimal spectral overlap. Another application involves fluorescence polarization-based assays, where the change in tumbling speed of a small fluorescently-labeled molecule upon binding to a larger protein can be measured, a technique useful for studying protein-ligand interactions in a homogeneous format. thermofisher.com
Contributions to Drug Discovery Research Methodologies
The properties of this compound and related BODIPY dyes contribute significantly to modern drug discovery, particularly in the area of high-throughput screening (HTS). nih.gov Fluorescence-based assays are a dominant modality in HTS due to their high sensitivity and amenability to automation. nih.gov
This compound can be used to develop probes for target-based screening campaigns. For example, a small molecule inhibitor or ligand for a specific enzyme or receptor can be functionalized with an alkyne. This alkyne-ligand can then be labeled with this compound. In a competitive binding assay, a library of unlabeled drug candidates can be screened for their ability to displace the fluorescent ligand from its target, resulting in a measurable change in fluorescence signal (e.g., fluorescence polarization).
Furthermore, the dye's utility in cell-based assays and imaging is critical for phenotypic drug discovery. nih.gov Researchers can use this compound to label and track the uptake of a drug candidate into cells or to visualize the downstream effects of a compound on specific cellular pathways or structures, such as lipid metabolism. youtube.com This ability to provide real-time, sensitive, and quantitative data makes fluorescent probes like this compound indispensable tools for efficiently screening large compound libraries and identifying promising new therapeutic leads. acs.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyanine3 |
| Biotin |
Theoretical Frameworks and Challenges in Bdp 558/568 Azide Research
Structure-Activity Relationships in Fluorophore Performance and Application
The performance of BDP 558/568 azide (B81097) as a fluorophore is intrinsically linked to its molecular structure. As a member of the boron-dipyrromethene (BODIPY) family of dyes, its photophysical properties are governed by the core chemical scaffold and the nature of its substituents. The general structure of BDP 558/568 azide features a dipyrromethene core complexed with a difluoroboron moiety. This core is responsible for its characteristic sharp absorption and emission peaks, high fluorescence quantum yield, and good photostability. lumiprobe.comchemrevlett.com
The specific substituents on the this compound molecule play a critical role in fine-tuning its spectral characteristics. For instance, the presence of a thienyl group contributes to the dye's absorption and emission maxima in the yellow-orange region of the spectrum. lumiprobe.com The azide group, while primarily serving as a reactive handle for bioconjugation via click chemistry, can also subtly influence the electronic properties of the fluorophore. broadpharm.commedchemexpress.comlumiprobe.commedkoo.com
The relationship between the molecular structure of this compound and its photophysical properties is a key consideration in its application. Alterations to the core structure or its substituents could lead to shifts in the excitation and emission wavelengths, changes in quantum yield, and variations in photostability.
Addressing Aggregation and Photobleaching in Research Design
A significant challenge in the use of many fluorescent dyes, including those of the BODIPY class, is their propensity for aggregation and susceptibility to photobleaching. Aggregation, the non-covalent self-association of dye molecules, can lead to fluorescence quenching and the formation of non-fluorescent dimers or higher-order aggregates. This can be particularly problematic in aqueous environments and at high concentrations. For BODIPY dyes, aggregation can cause a blue-shift in the absorption spectrum. The hydrophobic nature of BDP 558/568 can contribute to its aggregation in aqueous media. lumiprobe.comresearchgate.net Research design strategies to mitigate aggregation include using the lowest possible effective concentration of the dye and ensuring adequate solubility in the chosen solvent system.
Minimizing exposure: Using the lowest possible excitation light intensity and the shortest exposure times necessary to acquire a satisfactory signal.
Using antifade reagents: Incorporating commercially available antifade agents into the mounting medium for fixed-cell imaging can help to reduce the rate of photobleaching.
Optimizing imaging conditions: Careful selection of imaging parameters, such as the numerical aperture of the objective and the sensitivity of the detector, can help to maximize signal collection while minimizing phototoxic effects.
Comparative Analysis with Analogous Fluorophores in Research Contexts (e.g., Cy3, AF 568)
The selection of a fluorophore for a particular application often involves a comparative analysis of its properties against other available dyes. This compound is frequently compared to other fluorophores that emit in the yellow-orange region of the spectrum, most notably Cyanine3 (Cy3) and Alexa Fluor 568 (AF 568). lumiprobe.comlumiprobe.comaxispharm.comlunanano.calumiprobe.comlumiprobe.com
| Property | This compound | Cy3 | Alexa Fluor 568 |
| Excitation Max (nm) | ~561 broadpharm.com | ~550 | ~578 |
| Emission Max (nm) | ~569 broadpharm.com | ~570 | ~603 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~84,400 broadpharm.comlunanano.ca | ~150,000 | ~91,300 |
| Fluorescence Quantum Yield | ~0.68 broadpharm.comlunanano.ca | Variable (lower in aqueous media) | High |
| Photostability | Good lumiprobe.comalabiolab.roaxispharm.com | Moderate | High lumiprobe.com |
| Environmental Sensitivity | Low | Sensitive to solvent polarity | Low (pH insensitive between 4-10) lumiprobe.com |
This compound offers several advantages, including a high quantum yield and good photostability, which are characteristic of the BODIPY class of dyes. lumiprobe.comalabiolab.roaxispharm.com Its spectral properties are very close to those of the Cy3 channel, making it a suitable alternative. lumiprobe.comlumiprobe.commedkoo.comlunanano.ca Compared to Cy3, BODIPY dyes like BDP 558/568 may exhibit less self-quenching upon conjugation to proteins. Cy3, a cyanine (B1664457) dye, is known for its high molar extinction coefficient but can suffer from lower quantum yields in aqueous environments and moderate photostability. arxiv.org
Alexa Fluor 568 is renowned for its exceptional photostability and brightness, and its fluorescence is largely insensitive to pH variations. lumiprobe.comlumiprobe.com While this compound has a good quantum yield, the Alexa Fluor dyes are often considered the gold standard for brightness and photostability in many applications. researchgate.net The choice between this compound and AF 568 may depend on the specific requirements of the experiment, including the need for the azide functionality for click chemistry, cost considerations, and the desired spectral characteristics.
Computational and Quantum Chemical Approaches in Probe Design
The design of novel fluorescent probes based on the this compound scaffold can be significantly enhanced through the use of computational and quantum chemical methods. These theoretical approaches allow for the prediction of the photophysical properties of a molecule before its synthesis, thereby saving time and resources. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for modeling the electronic structure and spectral properties of BODIPY dyes.
By performing in silico modifications to the structure of this compound, researchers can investigate how changes in substituents or the core structure will affect its:
Absorption and emission wavelengths: TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption and emission maxima.
Quantum yield: While direct prediction of quantum yields is complex, computational methods can provide insights into the competing radiative and non-radiative decay pathways that govern this property.
Photostability: Theoretical calculations can help to identify potential photochemical reaction pathways that could lead to photobleaching, guiding the design of more robust fluorophores.
These computational models can be used to explore structure-activity relationships systematically. For example, the effect of adding electron-donating or electron-withdrawing groups at different positions on the BDP 558/568 core can be modeled to predict the resulting shifts in the fluorescence spectrum. This predictive power enables the rational design of new this compound derivatives with tailored properties for specific research applications, such as probes with red-shifted emission for deep-tissue imaging or environmentally sensitive probes that report on their local microenvironment. chemrevlett.com
Emerging Research Directions and Future Prospects
Novel Applications in Environmental Microbiology Research
The robust fluorescence and specific reactivity of BODIPY azides are being harnessed to create novel probes for studying microbial processes in environmental contexts. A significant challenge in environmental microbiology is tracking the fate of pollutants and understanding their biodegradation pathways. Fluorescently tagging molecules of interest allows for direct visualization and quantification of their uptake and transformation by microbial communities.
In one area of research, BODIPY-azide has been used to synthesize fluorescent surrogates of natural estrogens. mdpi.com By using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), the BODIPY fluorophore is attached to estrogen molecules that have been modified with a terminal alkyne. mdpi.com These fluorescently-labeled estrogens can then be introduced into microbial cultures to study the kinetics and mechanisms of their degradation by environmental bacteria. mdpi.com This approach provides a powerful tool to screen for and characterize microorganisms capable of bioremediating endocrine-disrupting compounds, offering direct visual evidence of metabolic activity that complements traditional analytical methods. mdpi.com
| Parameter | Description | Relevance in Environmental Studies |
| Substrate | Estrogen (e.g., 17β-estradiol) modified with a terminal alkyne. | Model for endocrine-disrupting pollutants. |
| Fluorophore | BODIPY-azide (general class for BDP 558/568 azide). | Provides a stable, bright fluorescent signal for tracking. |
| Reaction | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). | Efficiently and stably links the fluorophore to the substrate. |
| Application | Monitoring the biological transformation of labeled estrogens by bacteria. | Enables direct visualization of biodegradation processes. mdpi.com |
Development of Multi-Functional Research Probes
The true power of BDP 558/568 azide (B81097) lies in its role as a modular building block for creating multi-functional research probes. The azide group serves as a universal "handle" for attaching the bright and photostable BDP 558/568 fluorophore to a wide array of other molecules via click chemistry. lumiprobe.commedkoo.com This allows researchers to design sophisticated probes that combine fluorescence with other functionalities, such as targeting, sensing, or therapeutic action.
For example, a this compound can be clicked onto a peptide sequence that specifically binds to a cancer cell receptor, such as the Epidermal Growth Factor Receptor (EGFR). mdpi.com The resulting conjugate is a multi-functional probe that can selectively deliver a fluorescent payload to tumor cells, enabling their visualization. Furthermore, the BODIPY scaffold itself can be modified to create sensors that respond to changes in their local environment, such as polarity, viscosity, pH, or the presence of specific ions or molecules like hypochlorous acid. nih.govnih.govmdpi.com By combining a targeting moiety with an environmentally sensitive BDP core and using the azide for conjugation, it is possible to develop probes that not only locate a specific biological target but also report on its physiological state. mtu.edu
Table of Potential Probe Components:
| Functionality | Example Component | Conjugation Method |
|---|---|---|
| Fluorescent Reporter | BDP 558/568 core | N/A (intrinsic) |
| Targeting Ligand | EGFR-binding peptide, Folic Acid | Click chemistry via this compound |
| Environmental Sensor | Modified BODIPY core sensitive to pH | Synthesis prior to azide functionalization |
| Therapeutic Agent | Photosensitizer for Photodynamic Therapy | Click chemistry via this compound |
Integration with Nanomaterial Scaffolds for Enhanced Research Tools
To overcome challenges like poor water solubility and to enhance delivery and signal amplification, this compound and similar BODIPY dyes are being integrated with various nanomaterial scaffolds. mtu.edumdpi.com The azide functionality is ideal for covalently attaching the dye to the surface of nanoparticles that have been functionalized with a complementary alkyne group. mdpi.com
This strategy creates highly versatile hybrid nanomaterials with enhanced capabilities:
Gold Nanoparticles (AuNPs): When conjugated with BODIPY dyes, AuNPs can act as multi-modal probes for both fluorescence imaging and as contrast agents. mdpi.commdpi.com The gold core can also quench the fluorescence of the attached dye, a property that can be exploited to create "turn-on" sensors that fluoresce only upon binding to a target that displaces the dye from the nanoparticle surface. mdpi.com
Magnetic Nanoparticles: Attaching this compound to magnetic silica (B1680970) or ferrite (B1171679) nanoparticles allows for magnetic targeting of the probe to a specific location, followed by fluorescent imaging. mdpi.com
Upconversion Nanoparticles (UCNPs): These nanoparticles absorb near-infrared (NIR) light and emit in the visible spectrum. Coating UCNPs with a BODIPY derivative can create probes for NIR-excited imaging, which allows for deeper tissue penetration and reduced autofluorescence. In some cases, the BODIPY dye can act as a sensor that modulates the UCNP's emission in response to local environmental conditions, such as hypoxia. rsc.org
Polymeric Micelles and Chitosan Nanoparticles: Encapsulating or conjugating BODIPY dyes with biocompatible polymer nanoparticles can improve their solubility in aqueous biological media and facilitate cellular uptake. mdpi.comnih.gov
Innovations in Bioorthogonal Catalysis and In Situ Reactivity in Chemical Biology
This compound is a key reagent in the expanding field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. dntb.gov.uaresearchgate.net The primary reaction involving the azide group is the azide-alkyne cycloaddition, which can be performed in two main ways: copper-catalyzed (CuAAC) or strain-promoted (SPAAC). medchemexpress.comnih.gov While CuAAC is highly efficient, the copper catalyst can be toxic to living cells. nih.govnih.gov This has driven innovations in ligand design to protect cells from copper toxicity and the increasing use of SPAAC, which uses a strained alkyne (like DBCO or BCN) and requires no catalyst. medchemexpress.commdpi.com
A particularly exciting frontier is in situ click chemistry, where a biological macromolecule, such as an enzyme or protein receptor, acts as a template to catalyze the reaction. rsc.orgnih.gov In this scenario, two separate molecular fragments—one with an azide (like a BDP 558/568 derivative) and one with an alkyne—are designed to bind to adjacent sites on the target protein. By bringing the two reactive partners into close proximity and the correct orientation, the protein itself facilitates their "clicking" together, forming a new, high-affinity ligand. nih.gov This approach allows for the target-guided synthesis of potent inhibitors or imaging agents directly within the complex biological environment, and this compound is a valuable tool for fluorescently reporting on the success of these in situ reactions. rsc.org
Q & A
Basic Research Questions
Q. What are the critical photophysical properties of BDP 558/568 azide that influence experimental design in fluorescence-based studies?
- Methodological Answer : this compound exhibits absorption/emission maxima at 558 nm/568 nm, with high quantum yield and photostability, making it suitable for long-term imaging. Researchers should validate these parameters using UV-Vis spectroscopy and fluorescence lifetime measurements under experimental conditions (e.g., pH, solvent polarity) to ensure compatibility with instrumentation (e.g., confocal microscopes) . Purity (>95%) should be confirmed via HPLC, and structural integrity verified via mass spectrometry .
Q. How can this compound be conjugated to biomolecules via click chemistry, and what reaction conditions optimize yield?
- Methodological Answer : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized targets. Optimize molar ratios (1:1.5 dye:target), reaction time (2–4 hrs at 25°C), and copper(II) sulfate/sodium ascorbate concentrations (1–5 mM). Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye. Confirm conjugation efficiency using SDS-PAGE with in-gel fluorescence imaging .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorescence intensity when using this compound across different biological matrices (e.g., serum vs. buffer)?
- Methodological Answer : Fluorescence quenching in serum may arise from protein binding or autofluorescence. Perform control experiments in buffer vs. serum to quantify matrix effects. Use spectral unmixing or time-resolved fluorescence to distinguish dye signals from background. Titrate dye concentration and include blocking agents (e.g., BSA) to reduce nonspecific interactions . For quantitative comparisons, normalize fluorescence intensity to internal standards (e.g., reference fluorophores) .
Q. What strategies minimize nonspecific labeling of this compound in live-cell imaging while retaining target specificity?
- Methodological Answer : Pre-treat cells with azide-free blocking reagents (e.g., glycine derivatives) to occupy nonspecific binding sites. Use metabolic labeling for site-specific incorporation (e.g., azide-modified sugars for glycoconjugate targeting). Validate specificity via knockout controls (e.g., cells lacking target proteins) and colocalization assays with immunostaining . Optimize washing protocols (e.g., 3x PBS + 0.1% Tween-20) post-labeling .
Q. How does the stability of this compound vary under prolonged light exposure or oxidative conditions, and how can degradation be mitigated?
- Methodological Answer : Conduct accelerated stability studies by exposing the dye to UV light (365 nm) or H₂O₂ (1–5 mM) and monitor absorbance/emission shifts. Use antioxidants (e.g., Trolox) in imaging buffers to reduce photobleaching. Store aliquots in anhydrous DMSO at -80°C under argon to prevent hydrolysis/oxidation . Include fresh vs. aged dye controls in experiments .
Data Analysis & Reproducibility
Q. What analytical approaches validate the structural integrity and purity of this compound post-synthesis or commercial procurement?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight and fragmentation patterns. Assess purity via reverse-phase HPLC with a C18 column (≥95% peak area). For functional validation, compare fluorescence intensity to certified reference standards. Document lot numbers, storage conditions, and batch variability in supplementary materials .
Q. How should researchers address batch-to-batch variability in this compound when replicating published studies?
- Methodological Answer : Source dye from the same supplier and lot for reproducibility. If unavailable, characterize new batches using identical analytical methods (e.g., HPLC, fluorescence spectra) and adjust concentrations empirically. Report batch-specific data in methods sections and supplementary files .
Experimental Design & Optimization
Q. What controls are essential when using this compound in colocalization studies with other fluorophores?
- Methodological Answer : Include single-label controls to assess spectral bleed-through and cross-talk. Use sequential scanning to avoid excitation overlap. For quantitative colocalization, apply Pearson’s correlation coefficient or Manders’ overlap coefficient with thresholding. Validate using fixed samples with known colocalization patterns .
Q. How can researchers optimize this compound labeling for super-resolution microscopy (e.g., STED or SIM)?
- Methodological Answer : Test dye concentrations (10–100 nM) to balance signal-to-noise ratio and photobleaching. Use mounting media with antifade reagents (e.g., ProLong Diamond). Validate resolution enhancement using calibration beads. Pair with compatible secondary fluorophores (e.g., Alexa Fluor 647) for multicolor imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
